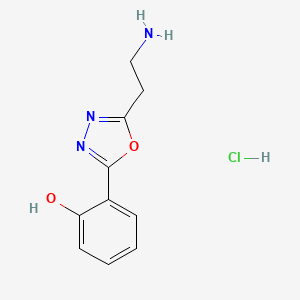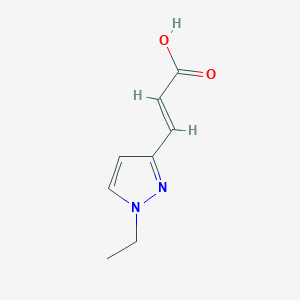![molecular formula C22H19N3O3S B2542256 N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105224-16-5](/img/structure/B2542256.png)
N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research highlights the use of advanced oxidation processes (AOPs) to treat recalcitrant compounds in water, including acetaminophen derivatives. These processes generate various by-products and involve complex degradation pathways. Understanding the degradation by-products and their biotoxicity is crucial for environmental safety. The study by Qutob et al. (2022) delves into the AOPs' effectiveness in breaking down acetaminophen, presenting a comprehensive review of the degradation pathways, by-products, and their environmental impact (Qutob, M. et al., 2022).
Carcinogenicity Studies
Investigations into the carcinogenic potential of various compounds, including thiophene analogs, provide insights into their biological activities and potential health risks. Ashby et al. (1978) synthesized and evaluated thiophene analogs of known carcinogens, contributing to our understanding of structure-activity relationships and the importance of in vitro and in vivo studies in assessing carcinogenic potential (Ashby, J. et al., 1978).
Pharmacological Research
Pharmacological studies on compounds like zaleplon offer insights into their therapeutic applications, such as in the treatment of insomnia. Zaleplon's pharmacodynamics, its recognition by animals as a benzodiazepine agent, and its implications for human use are detailed by Heydorn (2000), highlighting the importance of understanding the pharmacological profile of therapeutic agents (Heydorn, W., 2000).
Synthesis and Applications of Medicinal Compounds
The synthesis and pharmacological activities of compounds like piracetam, as reviewed by Dhama et al. (2021), illustrate the continuous effort in developing and understanding nootropic drugs for treating CNS disorders. This review article emphasizes different biological activities associated with piracetam and its derivatives, showcasing the breadth of research in medicinal chemistry (Dhama, N. et al., 2021).
Optoelectronic Materials
The development of optoelectronic materials using quinazolines and pyrimidines, as reported by Lipunova et al. (2018), underscores the intersection of organic chemistry and materials science. Their review on the synthesis and application of these derivatives for electronic devices and luminescent elements demonstrates the potential for novel material creation (Lipunova, G. et al., 2018).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-2-28-18-11-7-6-10-17(18)24-19(26)12-25-14-23-20-16(13-29-21(20)22(25)27)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUXRGTXYCHDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzo[g][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2542176.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide](/img/structure/B2542178.png)


![3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B2542184.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]acetohydrazide](/img/structure/B2542186.png)

![6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2542188.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B2542189.png)


![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2542196.png)
